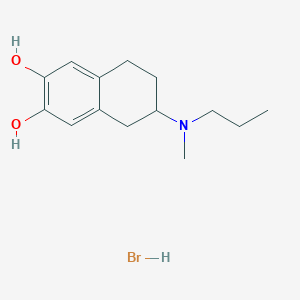
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is a chemical compound known for its role as a dopamine receptor agonist
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of tetralone with methylamine and propylamine under controlled conditions to introduce the desired functional groups. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to confirm the purity and structure of the final product.
化学反应分析
Types of Reactions: 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
科学研究应用
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide has a wide range of applications in scientific research. Its role as a dopamine receptor agonist makes it particularly useful in studies related to neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, this compound is used in the development of new pharmaceuticals and as a tool in molecular biology research to study dopamine signaling pathways.
作用机制
The compound exerts its effects by binding to dopamine receptors, specifically the D1 and D2 subtypes. This binding activates the receptors, leading to the modulation of dopamine signaling pathways. The molecular targets and pathways involved include various intracellular signaling cascades, such as the cAMP pathway and the MAPK/ERK pathway.
相似化合物的比较
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is compared to other dopamine receptor agonists, such as N,N-Dipropyldopamine hydrobromide and 3-[2-(Diproplyamino)ethyl]phenol hydrobromide. While these compounds share similar structures and functions, this compound is unique in its specific binding affinity and potency. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industry. Its unique properties and applications make it an important tool for advancing our understanding of dopamine signaling and developing new treatments for neurological disorders.
属性
分子式 |
C14H22BrNO2 |
|---|---|
分子量 |
316.23 g/mol |
IUPAC 名称 |
6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |
InChI |
InChI=1S/C14H21NO2.BrH/c1-3-6-15(2)12-5-4-10-8-13(16)14(17)9-11(10)7-12;/h8-9,12,16-17H,3-7H2,1-2H3;1H |
InChI 键 |
UJQSLQTWHGOZDT-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


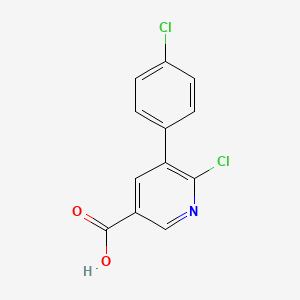
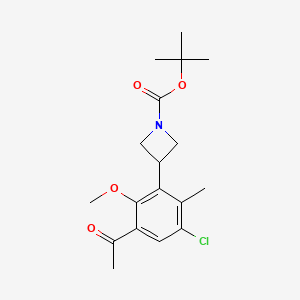
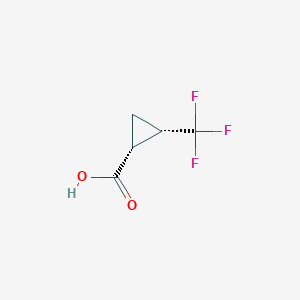
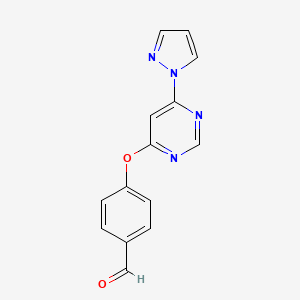
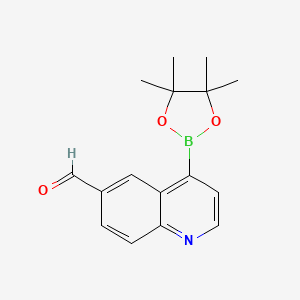
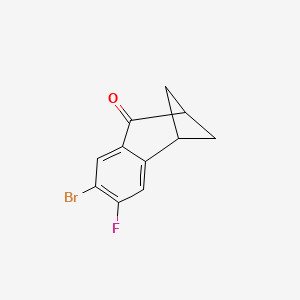
![6-(4-(Benzyloxy)-6-methoxybenzofuran-2-yl)-2-bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1516088.png)

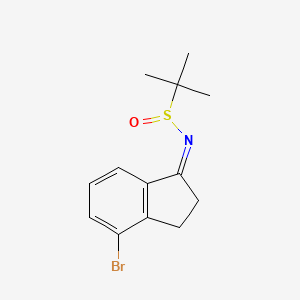
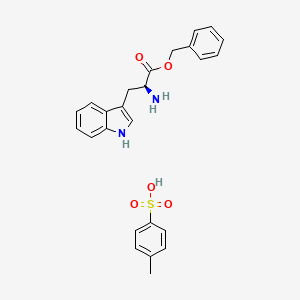
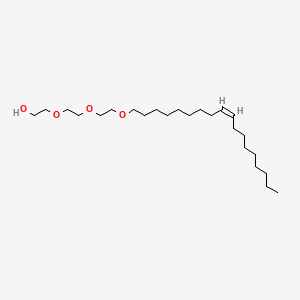
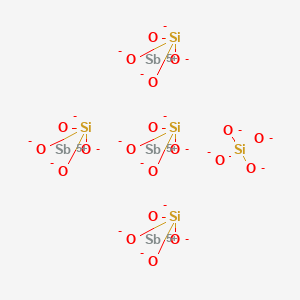
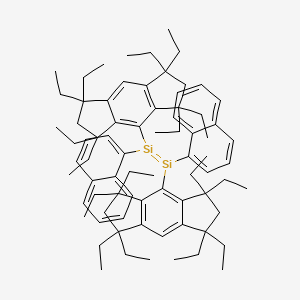
![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)
